molecular formula C17H24N2O B506247 N,6-diethyl-2,2,4-trimethylquinoline-1-carboxamide

N,6-diethyl-2,2,4-trimethylquinoline-1-carboxamide

Katalognummer: B506247
Molekulargewicht: 272.4g/mol
InChI-Schlüssel: AJSRFTVBJBDFTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,6-diethyl-2,2,4-trimethylquinoline-1-carboxamide is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,6-diethyl-2,2,4-trimethylquinoline-1-carboxamide typically involves multi-step organic reactions. One possible route could be:

    Starting Material: Begin with a suitable quinoline derivative.

    Alkylation: Introduce the diethyl and trimethyl groups through alkylation reactions using appropriate alkyl halides and bases.

    Amidation: Convert the resulting intermediate to the carboxamide by reacting with an amine under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

N,6-diethyl-2,2,4-trimethylquinoline-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.

Wirkmechanismus

The mechanism of action of N,6-diethyl-2,2,4-trimethylquinoline-1-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial activity.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinolinecarboxamides: A class of compounds with diverse biological activities.

Uniqueness

N,6-diethyl-2,2,4-trimethylquinoline-1-carboxamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Eigenschaften

Molekularformel

C17H24N2O

Molekulargewicht

272.4g/mol

IUPAC-Name

N,6-diethyl-2,2,4-trimethylquinoline-1-carboxamide

InChI

InChI=1S/C17H24N2O/c1-6-13-8-9-15-14(10-13)12(3)11-17(4,5)19(15)16(20)18-7-2/h8-11H,6-7H2,1-5H3,(H,18,20)

InChI-Schlüssel

AJSRFTVBJBDFTK-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)NCC

Kanonische SMILES

CCC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)NCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.